molecular formula C7H9NO2 B12343332 3-ethoxy-3H-pyridin-2-one

3-ethoxy-3H-pyridin-2-one

Cat. No.: B12343332
M. Wt: 139.15 g/mol
InChI Key: RZINEJKGDQJBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-3H-pyridin-2-one is a heterocyclic compound with a pyridine ring structure substituted with an ethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-3H-pyridin-2-one can be achieved through various methods. One common approach involves the condensation of aryl cyanides with chloromethyl propargyl (allyl) ethers and ethyl phenylpropiolate in the presence of pyridine . This method allows for the formation of trisubstituted pyridin-2-ones through a tandem reaction mechanism. The reaction typically proceeds under mild conditions, with yields ranging from 62% to 71%.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization and chromatography to ensure the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-3H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridinones.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridinones.

Scientific Research Applications

3-Ethoxy-3H-pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-3H-pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

    Pyridin-2-one: A structurally similar compound with a hydrogen atom instead of an ethoxy group at the third position.

    3-Methoxy-3H-pyridin-2-one: Similar to 3-ethoxy-3H-pyridin-2-one but with a methoxy group instead of an ethoxy group.

    3-Propoxy-3H-pyridin-2-one: Another analog with a propoxy group at the third position.

Uniqueness: this compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial applications .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-ethoxy-3H-pyridin-2-one

InChI

InChI=1S/C7H9NO2/c1-2-10-6-4-3-5-8-7(6)9/h3-6H,2H2,1H3

InChI Key

RZINEJKGDQJBLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1C=CC=NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.